molecular formula C9H13N5O4S2 B12371859 Clothianidin-2-S-propanoic acid

Clothianidin-2-S-propanoic acid

Cat. No.: B12371859
M. Wt: 319.4 g/mol
InChI Key: RHZHMAPQLNKMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clothianidin-2-S-propanoic acid is a derivative of clothianidin, a neonicotinoid insecticide. This compound is primarily used in scientific research, particularly in the study of insecticides. It is known for its high efficiency and selectivity in targeting nicotinic acetylcholine receptors in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clothianidin-2-S-propanoic acid involves several steps, starting from the base compound clothianidinThis can be achieved through various chemical reactions, including esterification and subsequent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Clothianidin-2-S-propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

Clothianidin-2-S-propanoic acid is widely used in scientific research, particularly in the study of insecticides. Its applications include:

Mechanism of Action

Clothianidin-2-S-propanoic acid exerts its effects by targeting nicotinic acetylcholine receptors in insects. These receptors are located at the postsynaptic membrane and are crucial for nerve signal transmission. By binding to these receptors, this compound disrupts normal nerve function, leading to paralysis and death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clothianidin-2-S-propanoic acid is unique due to its specific chemical structure, which allows for high selectivity and efficiency in targeting nicotinic acetylcholine receptors. This makes it a valuable compound for research and development in the field of insecticides .

Properties

Molecular Formula

C9H13N5O4S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C9H13N5O4S2/c1-10-8(13-14(17)18)11-4-6-5-12-9(20-6)19-3-2-7(15)16/h5H,2-4H2,1H3,(H,15,16)(H2,10,11,13)

InChI Key

RHZHMAPQLNKMEL-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/NCC1=CN=C(S1)SCCC(=O)O

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)SCCC(=O)O

Origin of Product

United States

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